DBB-7373

Übersicht

Beschreibung

DBB-7373 is a complex organic compound characterized by its unique stereochemistry and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DBB-7373 typically involves multi-step organic reactions. One common method includes the use of aldol condensation reactions followed by selective reduction and oxidation steps to achieve the desired stereochemistry and functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

DBB-7373 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Wissenschaftliche Forschungsanwendungen

DBB-7373 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of DBB-7373 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-1-benzopyran-3-ol

- (2R,3S,4R)-2,2’-Bis(3,4-dimethoxyphenyl)-3’,7,7’,8,8’-pentamethoxy-4’-oxo-3,4-dihydro-2H,4’H-4,5’-bichromen-3-yl acetate

Uniqueness

What sets DBB-7373 apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for the initial characterization of DBB-7373?

Answer:

- Core Techniques : Use nuclear magnetic resonance (NMR) to determine molecular structure, X-ray diffraction (XRD) for crystallographic analysis, and high-performance liquid chromatography (HPLC) to assess purity.

- Supplementary Data : Include mass spectrometry (MS) for molecular weight confirmation and infrared (IR) spectroscopy for functional group identification.

- Documentation : Ensure experimental protocols are detailed (e.g., solvent systems, instrument calibration) to enable replication .

Table 1: Key Characterization Techniques for this compound

| Technique | Purpose | Key Parameters to Document |

|---|---|---|

| NMR | Molecular structure elucidation | Solvent, resonance peaks, coupling constants |

| XRD | Crystalline structure analysis | Diffraction angles, lattice parameters |

| HPLC | Purity assessment | Retention time, column type, mobile phase |

Q. How should researchers design experiments to investigate this compound’s pharmacological activity?

Answer:

- Framework : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

- Population: Target biological systems (e.g., cell lines, animal models).

- Intervention: this compound dosage ranges and delivery methods.

- Comparison: Control groups (e.g., placebo, reference compounds).

- Outcome: Quantitative metrics (e.g., IC50, bioavailability).

- Time: Duration of exposure and observation periods.

- Replication : Include triplicate experiments to validate results .

Q. What are best practices for collecting and managing experimental data on this compound?

Answer:

- Data Collection : Use structured questionnaires or lab notebooks to record raw data (e.g., reaction conditions, spectral outputs) .

- Metadata : Document instrument settings, environmental conditions, and sample preparation steps .

- Storage : Utilize repositories like Zenodo or institutional databases for raw datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data?

Answer:

- Step 1 : Verify methodological consistency (e.g., assay protocols, cell line authenticity) .

- Step 2 : Conduct sensitivity analyses to identify variables impacting results (e.g., pH, temperature) .

- Step 3 : Perform meta-analyses of published data to isolate confounding factors .

- Example : If cytotoxicity results conflict, compare incubation times or solvent effects across studies.

Q. What strategies optimize the synthesis protocol of this compound for reproducibility?

Answer:

- DOE (Design of Experiments) : Use factorial design to test variables (e.g., catalyst concentration, reaction time) .

- Process Monitoring : Implement in-situ analytics (e.g., Raman spectroscopy) to track reaction progression .

- Validation : Share protocols with independent labs for cross-verification .

Q. How can interdisciplinary approaches enhance this compound’s research scope?

Answer:

- Computational Modeling : Combine molecular dynamics simulations with experimental data to predict binding affinities .

- Toxicology Integration : Partner with environmental science teams to assess ecotoxicological impacts .

- Data Fusion : Merge omics data (e.g., proteomics, metabolomics) with pharmacological outcomes for systems-level insights .

Q. What methodologies are critical for longitudinal stability studies of this compound?

Answer:

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC-MS .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard conditions .

- Documentation : Record batch-to-batch variability and storage conditions in open-access databases .

Table 2: Key Considerations for Advanced this compound Studies

| Research Focus | Methodological Tool | Common Pitfalls to Avoid |

|---|---|---|

| Data Contradictions | Meta-analysis, sensitivity tests | Ignoring batch/lab variability |

| Synthesis Optimization | DOE, in-situ analytics | Overlooking solvent purity |

| Interdisciplinary Work | Data fusion platforms | Misalignment of experimental goals |

Eigenschaften

CAS-Nummer |

36287-37-3 |

|---|---|

Molekularformel |

C22H26O6 |

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

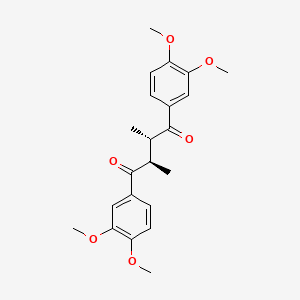

(2R,3S)-1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane-1,4-dione |

InChI |

InChI=1S/C22H26O6/c1-13(21(23)15-7-9-17(25-3)19(11-15)27-5)14(2)22(24)16-8-10-18(26-4)20(12-16)28-6/h7-14H,1-6H3/t13-,14+ |

InChI-Schlüssel |

SPBNPRXRUYBFDV-OKILXGFUSA-N |

SMILES |

CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC |

Isomerische SMILES |

C[C@H]([C@H](C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC |

Kanonische SMILES |

CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DBB-7373; DBB 7373; DBB7373; meso-2,3-Bis(3,4-dimethoxybenzoyl)butane. |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.